While specific details of the large-scale synthesis of Zotarolimus are generally proprietary information, it is known to be derived from sirolimus through semi-synthetic modifications. [, ] These modifications likely involve changes to the functional groups present on the sirolimus molecule, aimed at altering its pharmacokinetic properties, such as its half-life and bioavailability. [, ]
Similar to sirolimus, Zotarolimus exhibits its anti-proliferative and immunosuppressive effects by inhibiting the mTOR pathway. [, , , , ] It binds to the intracellular immunophilin FKBP12, forming a complex that inhibits the kinase activity of mTOR. [, , ] This inhibition blocks downstream signaling pathways essential for cell cycle progression, protein synthesis, and cell growth. [, , , , ] The specific binding affinity of Zotarolimus to FKBP12 and the subsequent inhibition kinetics of mTOR are areas of active research.
Zotarolimus is a white to off-white powder. [] Its solubility, partition coefficient, and other physicochemical properties are crucial for understanding its formulation, stability, and delivery in various research applications. While some studies mention its high partitioning into the arterial wall, [] detailed analysis of its physical and chemical properties is limited in the provided literature.
Zotarolimus is extensively investigated for its application in preventing restenosis after coronary angioplasty. [, , , , , , , , , , , , ] Its anti-proliferative action on smooth muscle cells makes it an ideal candidate for drug-eluting stents (DES). [, , , , , , , , , , , , ] Numerous studies have compared the efficacy and safety of Zotarolimus-eluting stents (ZES) with other DES and bare metal stents, focusing on clinical outcomes such as target lesion failure, myocardial infarction, and stent thrombosis. [, , , , , , , , , , , , , ] Research also explores the impact of different polymer coatings used in ZES on drug release kinetics and clinical outcomes. [, , , , , ]
The anti-proliferative nature of Zotarolimus has garnered interest in its potential as an anti-cancer agent. [, ] Studies have investigated its effects on tumor growth, apoptosis, inflammation, and metastasis in various cancer models, including lung and colorectal adenocarcinoma. [, ] Researchers are exploring the synergistic effects of Zotarolimus in combination with other chemotherapeutic drugs like 5-fluorouracil. [, ]
Zotarolimus is also being investigated for its application in drug delivery systems beyond coronary stents. [] Research on Zotarolimus-coated balloons explores its use in peripheral vascular disease. [] Studies focus on understanding the mechanisms of tissue uptake and retention of Zotarolimus after balloon delivery, highlighting the roles of diffusion and binding to tissue proteins. []
Optimizing Zotarolimus-eluting stents: Future research will likely focus on further optimizing ZES design, including exploring novel polymer coatings and drug release profiles to improve long-term efficacy and minimize adverse events. [, , , , ]
Expanding Zotarolimus applications in cancer therapy: Continued research on the anti-cancer properties of Zotarolimus, both as a single agent and in combination with other therapies, is crucial. [, ] Investigating its efficacy in different cancer types and understanding its mechanism of action in specific tumor microenvironments are essential.
Developing novel drug delivery systems: Exploring the use of Zotarolimus in alternative drug delivery systems, such as nanoparticles or microspheres, for targeted and controlled drug release in various disease states, holds promise. []
Investigating potential synergistic combinations: Research on combining Zotarolimus with other drugs, particularly those targeting different signaling pathways involved in cell proliferation and survival, could lead to more effective therapeutic strategies. [, ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: